N-(2-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-8-10-16(11-9-15)18-12-13-21(27)25(24-18)14-4-7-20(26)23-19-6-3-2-5-17(19)22/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLYEDOWSJIKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Antitumor Activity
Research has indicated that N-(2-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide exhibits significant antitumor properties. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.
Case Study: In Vitro Antitumor Evaluation
A study evaluated the compound's effects on several human cancer cell lines, including HepG2 (liver cancer) and DLD (colorectal cancer). The results showed varying degrees of cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings suggest that modifications in the compound's structure can enhance its cytotoxic effects against specific cancer types.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi.
Minimum Inhibitory Concentration (MIC) values for related compounds have been documented, indicating the potential effectiveness of this compound:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| A | 10.7 - 21.4 | 21.4 - 40.2 |
| B | Not specified | Not specified |
These results highlight the importance of structural features in determining antimicrobial efficacy.
Material Science Applications
Beyond its biological applications, this compound may also find utility in material sciences, particularly in developing new polymers or composites due to its unique chemical structure. The presence of functional groups could allow for modifications that enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with pyridazinone derivatives reported in recent studies, particularly those featuring substituted aryl groups and amide/acetohydrazide side chains. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity.
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (Compound 15)
N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (Compound 16)
N’-Benzylidene-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (Compound 17)
| Property | Target Compound | Compound 15 | Compound 16 | Compound 17 |
|---|---|---|---|---|
| Core Structure | Pyridazinone + butanamide | Pyridazinone + acetohydrazide | Pyridazinone + acetohydrazide | Pyridazinone + acetohydrazide |
| Aryl Substituent | p-Tolyl (electron-donating) | 4-Chlorophenylpiperazine | 4-Chlorophenylpiperazine | 4-Fluorophenylpiperazine |
| Side Chain | 2-Chlorophenyl butanamide | 4-Nitrobenzylidene | 4-Dimethylaminobenzylidene | Benzylidene |
| Yield (%) | Not reported | 86 | 68 | 47 |
| Melting Point (°C) | Not reported | 238–239 | 243–244 | 207–208 |
Key Observations :
- Substitution with p-tolyl (methyl-substituted phenyl) instead of halogenated aryl groups (e.g., 4-chlorophenyl in Compound 15) may enhance lipophilicity and membrane permeability.
- The absence of a piperazine ring (common in analogs) could reduce off-target interactions with neurotransmitter receptors .
Spectroscopic and Physicochemical Properties
While spectral data (e.g., IR, NMR) for the target compound are unavailable, analogs provide insights:
- IR Spectra : Analogs show characteristic C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches. The target compound’s amide C=O and aryl C–Cl (750 cm⁻¹) would be critical markers .
- 1H-NMR : Expected signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups from p-tolyl (δ 2.3–2.5 ppm), and amide NH (δ 8.0–10.0 ppm, broad).
Biological Activity
N-(2-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide, with the CAS number 1058498-42-2, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 395.9 g/mol. The compound features a pyridazinone core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1058498-42-2 |
| Molecular Formula | C22H22ClN3O2 |
| Molecular Weight | 395.9 g/mol |
| Structure | Chemical Structure |
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic activities. For example, studies on related pyridazinone derivatives have shown comparable effects to established anti-inflammatory agents like phenylbutazone, suggesting potential therapeutic applications in treating inflammatory conditions .
Lipase Inhibition
Another area of investigation is the compound's ability to inhibit lipases. In a study evaluating various pyridazinone derivatives, one compound demonstrated an IC50 value of 32.66 μg/mL against porcine pancreatic lipase type II, indicating that this compound may also possess lipase inhibitory properties . This could have implications for obesity treatment and metabolic disorders.
The mechanism of action for this class of compounds often involves interaction with specific enzymes or receptors within metabolic pathways. Potential targets include:
- Enzymes : Inhibition or activation of enzymes involved in inflammatory processes or lipid metabolism.
- Receptors : Binding to cellular receptors to modulate signaling pathways associated with inflammation and pain .
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A comparative study showed that similar compounds exhibited anti-inflammatory effects akin to those of phenylbutazone, with lower ulcerogenic risks .
- Lipase Inhibition Study : A series of synthesized pyridazinone derivatives were tested for their lipase inhibitory activity, revealing significant results that support the potential use of these compounds in managing lipid-related disorders .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of α-ketoamides indicated that modifications in the chemical structure could enhance biological activity against specific enzyme targets, including those relevant to inflammation and lipid metabolism .
Q & A
Basic: What synthetic strategies are recommended for N-(2-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide?
Answer:
A multi-step synthesis is typically employed, starting with the construction of the pyridazinone core via cyclization of diketones with hydrazines. Key intermediates include:
- Pyridazinone ring : Synthesized by reacting 3-(p-tolyl)-1,4-diketone with hydrazine hydrate under reflux .
- Chlorophenyl butanamide chain : Introduced via nucleophilic acyl substitution or coupling reactions (e.g., EDCI/HOBt-mediated amidation).
Methodological considerations include protecting group strategies for reactive amines and optimizing solvent systems (e.g., DMF or THF) to enhance yields. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Advanced: How can reaction conditions be optimized to suppress by-product formation during pyridazinone-amide coupling?
Answer:
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts to enhance regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility but may require lower temperatures (0–25°C) to minimize side reactions.
- Real-time monitoring : Employ inline FTIR or UPLC-MS to track reaction progress and adjust parameters dynamically .
Evidence from analogous pyridazinone syntheses suggests that maintaining anhydrous conditions and inert atmospheres (N₂/Ar) reduces oxidation by-products .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR (¹H/¹³C) : Aromatic protons (δ 7.0–8.5 ppm) confirm substituent positions; coupling constants differentiate pyridazinone (J = 3–5 Hz) from phenyl groups.
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between pyridazinone and p-tolyl groups) .
- High-resolution MS : Validates molecular weight (calculated: ~423.86 g/mol) and detects isotopic patterns for chlorine .
Advanced: How can contradictory solubility data in DMSO vs. aqueous buffers be resolved?
Answer:
- Standardized protocols : Use USP-classified DMSO and buffer systems (e.g., PBS pH 7.4) under controlled temperature (25°C).
- HPLC-based solubility assays : Quantify saturated solutions via UV detection (λ = 254 nm for pyridazinone absorption).
- Computational prediction : Apply Hansen solubility parameters or COSMO-RS models to correlate experimental data with polarity indices .
Advanced: What computational approaches predict target binding affinity for kinase inhibition?
Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases (e.g., MAPK or CDK2) using PyMOL for visualization.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, p-tolyl) with inhibitory activity using Hammett constants .
Basic: How should stability studies be designed to assess degradation under stress conditions?
Answer:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
- Analytical tools : Use HPLC-PDA to monitor degradation products; LC-MS/MS identifies hydrolyzed pyridazinone or dechlorinated species .
Advanced: What strategies differentiate polymorphic forms and their bioactivity implications?
Answer:
- PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to identify amorphous vs. crystalline forms.
- DSC/TGA : Measure melting points (ΔH) and thermal stability (TGA weight loss profiles).
- Bioavailability studies : Correlate polymorph solubility (e.g., Form I vs. Form II) with dissolution rates in simulated gastric fluid .
Advanced: How are metabolic pathways elucidated in hepatic models?
Answer:
- In vitro hepatocyte assays : Incubate with human liver microsomes (HLM) and NADPH cofactors.
- Metabolite profiling : Use LC-HRMS to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites.
- CYP enzyme inhibition : Screen with CYP3A4/2D6 isoform-specific inhibitors (e.g., ketoconazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
